molecular formula C10H16N4O B2889702 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine CAS No. 1593752-33-0

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine

Cat. No.: B2889702
CAS No.: 1593752-33-0
M. Wt: 208.265
InChI Key: YGEDWBCFSXDDRO-OCAPTIKFSA-N
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Description

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine is a chemical compound with a unique structure that combines a morpholine ring with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine typically involves the reaction of a pyrimidine derivative with a morpholine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where one of the substituents on the pyrimidine ring is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-4-amine
  • 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-6-amine
  • 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-ol

Uniqueness

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEDWBCFSXDDRO-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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